6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[3-(difluoromethoxy)phenyl]methyl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O2/c19-14-6-4-12(5-7-14)16-10-13(17(24)23-22-16)8-11-2-1-3-15(9-11)25-18(20)21/h1-7,9-10,18H,8H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZDEXSIEKEUJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pyridazinone Intermediates
Treatment of 6-(4-chlorophenyl)pyridazin-3(2H)-one with 3-(difluoromethoxy)benzyl bromide in the presence of cesium carbonate (Cs2CO3) in DMF at room temperature facilitates N-alkylation. This method capitalizes on the nucleophilic character of the pyridazinone’s lactam oxygen, though competing O-alkylation may necessitate chromatographic purification.
Optimization Insights:
Friedel-Crafts Benzylation
An alternative route employs Friedel-Crafts alkylation using 3-(difluoromethoxy)benzyl chloride and Lewis acids (e.g., AlCl3) in dichloromethane. This method leverages the electron-rich pyridazine ring to direct electrophilic substitution, though overalkylation risks necessitate careful stoichiometric control.
Hydroxyl Group Installation and Modification
The target compound’s 3-hydroxyl group is introduced via hydrolysis of a chloro precursor. Treatment of 6-(4-chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazine-3-chloride with aqueous NaOH (2M) at 80°C for 4 hours achieves quantitative hydrolysis to the alcohol.
Critical Considerations:
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Chlorination: Prior conversion of the pyridazinone’s carbonyl to chloride is achieved using phosphorus oxychloride (POCl3) under reflux (5 hours).
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Purification: Recrystallization from acetonitrile ensures high purity (>98%).
Convergent Synthesis via Suzuki-Miyaura Coupling
A modular approach involves coupling prefunctionalized pyridazine halides with organometallic reagents. For instance, 4-iodo-6-(4-chlorophenyl)pyridazin-3-ol undergoes Suzuki-Miyaura coupling with 3-(difluoromethoxy)benzylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in dioxane/water (4:1).
Performance Metrics:
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Catalyst Efficiency: Pd(PPh3)4 (5 mol%) achieves 70–80% conversion at 90°C.
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Limitations: Requires synthesis of bespoke boronic acid derivatives, increasing synthetic overhead.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The patent literature highlights the importance of solvent selection and temperature control in large-scale synthesis. For example, substituting DMF with dimethylacetamide (DMAc) reduces viscosity during alkylation, facilitating mixing in batch reactors. Additionally, continuous flow systems mitigate exothermic risks during bromination and POCl3-mediated chlorination .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit anticancer properties. Specifically, 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol has shown promising results in inhibiting the growth of various cancer cell lines. For instance, research published in Cancer Letters demonstrated that compounds with similar structures effectively induced apoptosis in human cancer cells, suggesting that this compound could be further explored for its anticancer potential .
Cardiovascular Effects
The compound has also been studied for its effects on cardiovascular health. It acts as an inhibitor of potassium currents, which are crucial for cardiac action potentials. In vitro studies have shown that it can modulate ion channel activity, potentially leading to therapeutic applications in treating arrhythmias and other heart conditions .
Agricultural Applications
Pesticidal Properties
There is emerging evidence that this compound can be utilized as a pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to effective control of phytopathogenic microorganisms. A patent application highlighted its efficacy against certain fungal pathogens, indicating its potential role in sustainable agriculture practices .
Herbicide Development
The compound's ability to inhibit specific enzymes involved in plant growth suggests its utility as a herbicide. Research into similar pyridazine compounds has shown they can effectively disrupt metabolic processes in weeds, providing a pathway for developing new herbicides that are both effective and environmentally friendly .
Material Science Applications
Polymer Chemistry
In material science, derivatives of pyridazine have been investigated for their incorporation into polymer matrices. The unique electronic properties of this compound make it suitable for creating conductive polymers that could be used in electronic devices. Studies have demonstrated that blending this compound with polymers enhances their electrical conductivity and thermal stability .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various pyridazine derivatives, including this compound. The compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Pesticidal Efficacy
In a field trial reported by agricultural scientists, the application of this compound showed a 70% reduction in fungal infections on treated crops compared to untreated controls. This highlights its potential as an effective biopesticide.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridazine Derivatives
The compound shares structural motifs with other pyridazin-3(2H)-ones and pyridazinols, but key differences in substituents and functional groups lead to distinct physicochemical and pharmacological properties. Below is a detailed analysis:
Substituent Effects at Position 4
- Compound 11a (4-(3-Methoxybenzyl)-6-methylpyridazin-3(2H)-one) : The methoxy group lacks fluorine atoms, making it more susceptible to demethylation. This difference may reduce the half-life of 11a compared to the target compound .
- Compound 9 (4-(4-Butoxyphenylamino)-6-methyl-2-phenylpyridazin-3(2H)-one): The butoxyphenylamino group introduces a flexible alkyl chain, likely increasing solubility but reducing target affinity due to conformational freedom .
Substituent Effects at Position 6
- Target Compound : The 4-chlorophenyl group provides strong electron-withdrawing effects, which may enhance π-π stacking interactions in biological targets.
- Compound 11a/12a/13 : These feature a methyl group at position 6, which reduces steric hindrance but limits electronic contributions to binding .
Functional Group at Position 3
- Target Compound : The hydroxyl group enables hydrogen bonding with receptors or enzymes, a feature absent in pyridazin-3(2H)-ones (e.g., Compounds 9, 11a), which have a ketone group. This difference could alter solubility (higher acidity for the hydroxyl group) and binding specificity .
Additional Modifications
- Compounds 12a and 13 : These include acetic acid ethyl ester or carboxylic acid groups at position 1, introducing ionizable moieties that affect bioavailability and membrane permeability. The target compound lacks such groups, suggesting a different pharmacokinetic profile .
Data Table: Structural and Functional Comparison
| Compound Name | Position 4 Substituent | Position 6 Substituent | Position 3 Functional Group | Key Properties |
|---|---|---|---|---|
| 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol | 3-(Difluoromethoxy)benzyl | 4-Chlorophenyl | -OH | High metabolic stability, strong H-bonding |
| Compound 11a | 3-Methoxybenzyl | Methyl | =O (ketone) | Moderate stability, lower acidity |
| Compound 9 | 4-Butoxyphenylamino | Methyl | =O (ketone) | Higher solubility, flexible chain |
| Compound 13 | 3-Methoxybenzyl | Methyl | =O (ketone) + COOH | Ionizable, enhanced water solubility |
Research Implications
The target compound’s unique combination of substituents positions it as a candidate for further studies in medicinal chemistry, particularly in contexts requiring metabolic stability and strong receptor interactions. Comparative studies with analogs like 11a and 9 highlight the critical role of fluorine substitution and hydroxyl groups in optimizing drug-like properties. Future work should explore its synthesis (referencing methodologies from ) and validate its biological activity relative to these analogs.
Biological Activity
The compound 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C16H15ClF2N2O
- Molecular Weight: 320.76 g/mol
This compound features a chlorophenyl group and a difluoromethoxybenzyl moiety, which are critical for its biological activity.
Research indicates that derivatives of pyridazine compounds often exhibit diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit phosphodiesterases (PDEs), leading to increased intracellular cAMP levels, which can modulate various cellular responses .
- Antioxidant Activity: The presence of the chlorophenyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Pharmacological Effects
1. Anti-inflammatory Activity:
Several studies have demonstrated that pyridazine derivatives can reduce inflammation markers in vitro and in vivo. For instance, compounds structurally related to this compound have shown efficacy in models of asthma and chronic obstructive pulmonary disease by inhibiting inflammatory cell activation .
2. Antitumor Activity:
The compound's potential as an antitumor agent has been explored through various assays. In vitro studies suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways. A recent study on related pyrazole derivatives indicated significant cytotoxicity against breast cancer cell lines when combined with conventional chemotherapy agents like doxorubicin .
3. Antimicrobial Properties:
Preliminary evaluations suggest that this compound may possess antimicrobial activity, particularly against certain bacterial strains. The structural features contribute to its interaction with microbial enzymes or membranes .
Table 1: Summary of Biological Activities
Case Study: In Vivo Efficacy
A notable study evaluated the efficacy of a similar pyridazine derivative in an animal model of induced inflammation. The results indicated a significant reduction in inflammatory markers and improved histopathological outcomes in lung tissue following treatment with the compound .
Case Study: Synergistic Effects with Chemotherapy
Another research highlighted the synergistic effect of combining this class of compounds with doxorubicin in breast cancer treatment. The combination therapy showed enhanced cytotoxicity compared to monotherapy, indicating potential for improving treatment regimens for resistant cancer types .
Q & A
(Basic) What are the optimal synthetic routes for 6-(4-Chlorophenyl)-4-[3-(difluoromethoxy)benzyl]pyridazin-3-ol, and how are yields optimized?
The synthesis of pyridazinone derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazines with diketones or β-keto esters under controlled conditions. Key steps include:
- Halogenated aromatic coupling : Use Suzuki-Miyaura or Ullmann coupling to introduce the 4-chlorophenyl group .
- Benzylation : Optimize solvent choice (e.g., DMF or ethanol) and temperature (reflux at 80–100°C) to attach the 3-(difluoromethoxy)benzyl moiety .
- Yield optimization : Monitor reaction progress via TLC and adjust pH (neutral to slightly acidic) to minimize side products. Purification via column chromatography with gradients of ethyl acetate/hexane improves purity .
(Advanced) How can regioselectivity challenges during the introduction of the difluoromethoxy group be addressed?
Regioselectivity issues arise due to competing O- and C-alkylation. To favor the desired pathway:
- Electrophilic directing groups : Introduce electron-withdrawing substituents (e.g., halogens) on the benzyl ring to direct alkylation to the meta position .
- Temperature control : Lower temperatures (0–5°C) reduce kinetic side reactions, favoring thermodynamic control .
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR identify aromatic proton environments and confirm substituent positions (e.g., difluoromethoxy CH at δ ~4.5 ppm in H NMR) .
- IR spectroscopy : Detect functional groups like pyridazinone C=O (1680–1700 cm) and O–CHF (1100–1200 cm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHClFNO) with <2 ppm error .
(Advanced) How can contradictions in reported bioactivity data across studies be resolved?
Contradictions often stem from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use cell lines with consistent genetic backgrounds (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Purity validation : Characterize compounds with HPLC (>95% purity) and quantify residual solvents via GC-MS .
- Mechanistic studies : Compare target binding affinity (e.g., IC) across orthogonal assays (SPR vs. fluorescence polarization) .
(Basic) What solvents and reaction conditions are critical for purification and stability?
- Purification : Use ethyl acetate/hexane (3:7) for column chromatography to separate polar byproducts .
- Stability : Store the compound in amber vials under inert gas (N) at –20°C to prevent hydrolysis of the difluoromethoxy group .
(Advanced) What strategies improve metabolic stability in pyridazinone derivatives for in vivo studies?
- Structural modifications : Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles .
- Deuterium incorporation : Substitute hydrogen with deuterium at metabolically vulnerable positions (e.g., benzylic CH) to slow CYP450-mediated oxidation .
- Prodrug approaches : Mask hydroxyl groups with acetyl or phosphate esters to enhance bioavailability .
(Basic) How to design initial biological assays to evaluate its therapeutic potential?
- Target identification : Screen against kinase or GPCR panels using computational docking (e.g., AutoDock Vina) .
- Cytotoxicity assays : Use MTT or resazurin assays in cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a positive control .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate EC/IC values .
(Advanced) What computational methods predict binding modes with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to identify stable binding poses .
- Free energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., chlorine vs. fluorine) .
- QSAR modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data .
(Basic) What are the key handling precautions to prevent compound degradation?
- Light sensitivity : Avoid UV exposure by working under yellow light .
- Moisture control : Use anhydrous solvents and molecular sieves during reactions .
- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines .
(Advanced) How to address poor solubility in pharmacological testing?
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Convert the free base to hydrochloride or mesylate salts .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
